molecular formula C27H34N2O4 B2964060 ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate CAS No. 347368-75-6

ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate

Cat. No. B2964060
CAS RN: 347368-75-6
M. Wt: 450.579
InChI Key: SXMMRJILNBBTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.579. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of novel compounds, including similar indole derivatives, at the cannabinoid CB1 receptor. These compounds demonstrated a cooperative allosteric effect, increasing the binding of a CB1 receptor agonist and decreasing the binding of an inverse agonist. This suggests the presence of an allosteric binding site on the CB1 receptor, which can be recognized by synthetic small molecule ligands.

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

Mekheimer et al. (1997) investigated the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines. This study, detailed in the Bulletin of the Chemical Society of Japan, demonstrated new routes for synthesizing derivatives of indole, which are structurally related to the specified compound.

Stereospecific Microbial Reduction

Guo et al. (2006) focused on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding products with high diastereo- and enantioselectivities. As documented in Tetrahedron-asymmetry, this study provides insight into the biological transformations of compounds structurally similar to ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate.

Synthesis of Indole Derivatives as Cholinesterase and Monoamine Oxidase Dual Inhibitors

The study by Bautista-Aguilera et al. (2014) in the Journal of Medicinal Chemistry synthesized new indole derivatives, including one structurally similar to the compound , which showed dual inhibition of cholinesterase and monoamine oxidase. This highlights potential therapeutic applications in neurodegenerative diseases.

Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) synthesized compounds including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, and investigated their antibacterial and antifungal activities. The study, published in the Asian Journal of Organic & Medicinal Chemistry, contributes to understanding the biological properties of piperidine derivatives.

Synthesis and Antiviral Activity

Ivashchenko et al. (2014) synthesized derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including structures similar to the compound , and assessed their antiviral activity. As reported in the Pharmaceutical Chemistry Journal, these studies provide insights into the potential antiviral properties of these compounds.

properties

IUPAC Name

ethyl 1-benzyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-3-32-27(31)26-20(2)29(17-21-10-6-4-7-11-21)25-13-12-23(16-24(25)26)33-19-22(30)18-28-14-8-5-9-15-28/h4,6-7,10-13,16,22,30H,3,5,8-9,14-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMRJILNBBTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.